REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.[CH3:10][NH:11][CH2:12][CH3:13]>>[CH2:12]([N:11]([CH3:10])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9])[CH3:13]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CN1N=CC(=C1)C(=O)O
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Name
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Quantity
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715 μL
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Type
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reactant
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Smiles
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CNCC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared in the same manner
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Name
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|
Type
|
|
Smiles
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C(C)N(C(=O)C=1C=NN(C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |